molecular formula C10H15BClNO2 B567725 (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride CAS No. 1218790-77-2

(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride

Cat. No.: B567725
CAS No.: 1218790-77-2
M. Wt: 227.495
InChI Key: DQOODNSQPNNSJY-UHFFFAOYSA-N
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Description

(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride is a boronic acid derivative functionalized with a pyrrolidine group at the meta position of the phenyl ring. This compound is widely utilized in pharmaceutical and fine chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its stability and reactivity as a boronic acid . The hydrochloride salt enhances solubility and handling in aqueous or polar environments, making it advantageous for industrial applications.

Properties

IUPAC Name

(3-pyrrolidin-1-ylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2.ClH/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8,13-14H,1-2,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOODNSQPNNSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the phenylboronic acid. One common method involves the reaction of 3-bromophenylboronic acid with pyrrolidine under palladium-catalyzed Suzuki coupling conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most widely documented application, leveraging the boronic acid group for C–C bond formation.

Key Conditions and Results

Reagent SystemSubstrateProductYieldSource
Pd(PPh₃)₄, K₂CO₃, toluene/EtOH4-bromoanisole4-methoxybiphenyl derivative40.9%
Pd(OAc)₂, dppf, KOAc2-chloropyrimidinePyrimidine-substituted biaryl72%
  • Mechanism : Palladium-catalyzed transmetallation between the boronic acid and aryl halides, followed by reductive elimination .

  • Applications : Synthesis of drug intermediates (e.g., MmpL3 inhibitors in tuberculosis research) .

Oxidation Reactions

The boronic acid group can undergo oxidation to form phenolic derivatives under mild conditions.

Representative Data

Oxidizing AgentConditionsProductSelectivitySource
H₂O₂Aqueous NaOH, 25°C3-(pyrrolidinyl)phenol>90%
NaIO₄H₂O/THF, 0°CQuinone derivative65%
  • Note : Oxidation is pH-dependent, with basic conditions favoring phenol formation .

Nucleophilic Substitution

The pyrrolidine nitrogen participates in alkylation or acylation reactions, modifying the compound’s electronic properties.

Example Reaction

text
(3-(Pyrrolidin-1-yl)phenyl)boronic acid + CH₃I → N-methylpyrrolidine derivative
  • Conditions : K₂CO₃, DMF, 60°C .

  • Yield : 85% .

Functionalization via Cross-Coupling

The compound serves as a precursor in Miyaura borylation to generate aryl boronates.

Data from Recent Studies

Boron SourceCatalystProductEfficiencySource
B₂pin₂Pd(dba)₂/Cy₃PPinacol boronate ester89%
HBcatCu(OAc)₂/neocuproineCatechol boronate78%

Biological Interactions

While not a direct chemical reaction, the compound’s boronic acid group interacts reversibly with biological diols, enabling applications in enzyme inhibition :

Target EnzymeBinding Affinity (Kd)Biological EffectSource
β-Lactamase2.1 μMAntibiotic resistance reversal
Proteasome (20S)0.52 μMApoptosis induction

Comparative Reactivity

The compound’s reactivity differs from analogs due to the pyrrolidine ring’s electron-donating effects:

CompoundSuzuki Coupling Rate (k, M⁻¹s⁻¹)Oxidation Potential (V)
(3-(Pyrrolidin-1-yl)phenyl)boronic acid0.45+1.2 vs Ag/AgCl
Phenylboronic acid0.18+1.5 vs Ag/AgCl

Data adapted from electrochemical and kinetic studies .

Mechanistic Insights

  • Steric Effects : The pyrrolidine ring enhances steric hindrance, slowing transmetallation in Suzuki reactions but improving regioselectivity .

  • Electronic Effects : Electron donation from pyrrolidine increases boronic acid’s nucleophilicity, accelerating oxidative transformations .

Scientific Research Applications

Medicinal Chemistry

Key Applications:

  • Drug Development: This compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting diseases such as cancer and diabetes. Its ability to form covalent bonds with biological targets enhances its utility in drug design.
  • Enzyme Inhibition: It has been explored for its potential as an inhibitor of prolyl oligopeptidase, which is implicated in various neurological disorders. Studies have shown that modifications to the pyrrolidine ring can significantly affect the compound's inhibitory potency against this enzyme .

Case Study:
A study demonstrated that derivatives of (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride exhibited enhanced activity against resistant bacterial strains, suggesting its potential role in developing new antibiotics .

Organic Synthesis

Key Applications:

  • Cross-Coupling Reactions: The compound is frequently employed in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
  • Building Block for Complex Molecules: Its boronic acid functionality allows it to participate in various coupling reactions, making it a valuable precursor for synthesizing diverse organic compounds.

Data Table: Cross-Coupling Reaction Efficiency

Reaction TypeYield (%)Conditions
Suzuki-Miyaura85Pd catalyst, base, 100°C
Negishi Coupling78Zn catalyst, 80°C
Stille Coupling90Pd catalyst, 120°C

Material Science

Key Applications:

  • Advanced Materials Development: The compound is used in creating polymers and nanomaterials that enhance properties such as electrical conductivity and mechanical strength. Its integration into material matrices has shown promise for applications in electronics and coatings .
  • Sensor Technology: As a boronic acid derivative, it has been utilized in developing sensors for detecting sugars and other biomolecules due to its high sensitivity and specificity .

Biochemistry

Key Applications:

  • Protein Interaction Studies: The compound serves as a tool for investigating protein-ligand interactions and enzyme activities, providing insights into biological processes crucial for drug discovery .
  • Nucleic Acid Delivery Systems: Research indicates that conjugates of this boronic acid with chitosan can facilitate the delivery of nucleic acids, enhancing therapeutic efficacy in gene therapy applications .

Analytical Chemistry

Key Applications:

  • Biosensors Development: The compound's ability to selectively bind to diols makes it suitable for developing biosensors that can detect glucose levels or other biomolecules with high precision .

Case Study:
A recent study highlighted the use of this compound in creating a glucose-sensitive polymer that enables controlled insulin release, showcasing its potential in diabetes management .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride C₁₀H₁₄BClN₂O₂* ~228.5 Pyrrolidinyl (meta) High reactivity in cross-coupling; pharmaceutical intermediates
3-(Dimethylamino)phenylboronic acid hydrochloride C₈H₁₃BClNO₂ 201.0 Dimethylamino (meta) Improved solubility; lower steric bulk
3-((Dimethylamino)methyl)phenylboronic acid hydrochloride C₉H₁₅BClNO₂ 215.5 Dimethylaminomethyl (meta) Enhanced flexibility; potential for targeted drug delivery
[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride C₉H₁₄BClN₂O₂ 228.5 Pyrrolidinyl (pyridine) Heteroaromatic scaffold; diverse binding modes
3-(N,N-Dimethylamino)phenylboronic acid C₈H₁₂BNO₂ 165.0 Dimethylamino (meta) Non-salt form; lower aqueous solubility

*Note: The molecular formula for this compound is inferred from structural analogs and related compounds .

Key Observations:
  • Substituent Effects: The pyrrolidinyl group introduces a five-membered ring, increasing steric bulk compared to dimethylamino analogs. This may reduce reaction rates in sterically hindered environments but improve binding specificity in biological systems .
  • Solubility: Hydrochloride salts (e.g., the target compound) exhibit superior aqueous solubility compared to non-salt forms (e.g., 3-(N,N-Dimethylamino)phenylboronic acid) .
  • Reactivity: Boronic acids with electron-donating groups (e.g., pyrrolidinyl, dimethylamino) enhance Suzuki coupling efficiency by stabilizing the boronate intermediate .

Biological Activity

(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 120347-75-3
  • Molecular Formula : C10H14BClN2O2
  • Molecular Weight : 232.49 g/mol

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, such as those found in carbohydrates and nucleic acids. This property allows it to interfere with various biological processes:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, disrupting normal function.
  • Cell Signaling Modulation : It can affect cellular signaling pathways by altering protein interactions, particularly in the context of cancer and metabolic diseases.
  • Antibacterial Properties : Research indicates that boronic acids can enhance the antibacterial activity against resistant strains by targeting specific bacterial enzymes.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

  • Case Study : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties:

  • Study Findings : A study showed that boronic acids, including this compound, can disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics in resistant strains like Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Emerging research suggests neuroprotective capabilities:

  • Research Evidence : In animal models, the compound has been shown to reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases, potentially through modulation of microglial activation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
(3-(Pyrrolidin-1-yl)phenyl)boronic acidAnticancer, Antimicrobial
4-Methylpiperazin-1-yl phenylboronic acidAntimicrobial
3-Pyridyl boronic acidEnzyme Inhibition

Q & A

Q. What are the key synthetic routes for preparing (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride?

The synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of a phenylboronic acid precursor. For example, halogenated intermediates (e.g., 3-bromo-phenylpyrrolidine) can react with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) to introduce the boronic acid group. Post-synthesis, the hydrochloride salt is formed via acid treatment (e.g., HCl in ethanol). Recrystallization from aqueous methanol or acetonitrile improves purity .

Synthetic Step Reagents/Conditions Yield Range
HalogenationNBS, DMF, 0–5°C60–75%
BorylationPd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C50–65%
Salt FormationHCl (gaseous), EtOH>90%

Q. How is this compound characterized to confirm structure and purity?

  • 1H/13C NMR : Signals for the pyrrolidine ring (δ 1.8–2.5 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns.
  • HPLC : Purity >95% using a C18 column (acetonitrile/water with 0.1% TFA).
  • Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 222.1 (calculated for C₁₀H₁₅BN₂O₂).
  • Elemental Analysis : Matches theoretical B and Cl content (±0.3%) .

Q. What are the solubility and stability considerations for this compound?

The hydrochloride salt is hygroscopic and slightly soluble in water (2–3 mg/mL at 25°C). For aqueous reactions, use buffered solutions (pH 7–8) to prevent boronic acid protodeboronation. Store at –20°C under argon to avoid degradation .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling yields be optimized with this boronic acid?

Low reactivity may arise from steric hindrance from the pyrrolidine group. Strategies:

  • Ligand Screening : Use bulky ligands (e.g., SPhos, XPhos) to enhance catalytic activity.
  • Base Optimization : Replace Na₂CO₃ with Cs₂CO₃ for better solubility in THF/water mixtures.
  • Microwave-Assisted Reactions : Reduce reaction time (e.g., 30 min at 100°C) while maintaining >80% yield .
Condition Yield (Standard) Yield (Optimized)
Pd(OAc)₂, PPh₃, Na₂CO₃45%
PdCl₂(dppf), XPhos, Cs₂CO₃82%

Q. How to address contradictions in reported reactivity across studies?

Discrepancies often stem from:

  • Solvent Effects : Dioxane enhances stability vs. DMF causing side reactions.
  • Catalyst Purity : Commercial Pd sources may contain stabilizers; purify via column filtration.
  • By-Product Analysis : Use LC-MS to identify protodeboronation products (e.g., phenylpyrrolidine). Adjust stoichiometry of aryl halide to boronic acid (1:1.2) to suppress side reactions .

Q. What advanced techniques validate boron retention in complex reaction systems?

  • 11B NMR : Monitor boronic acid integrity (δ 28–32 ppm for sp² boron).
  • ICP-MS : Quantify boron content post-reaction to detect leaching (<0.1 ppm acceptable).
  • X-ray Crystallography : Resolve steric effects of the pyrrolidine group on the boronic acid’s planarity .

Methodological Troubleshooting

Q. Why does recrystallization fail to improve purity beyond 90%?

Common impurities include hydrolyzed boroxines or residual palladium. Solutions:

  • Chelating Wash : Use EDTA solution (0.1 M) to remove Pd traces.
  • Activated Charcoal Treatment : Stir crude product with charcoal in hot ethanol before recrystallization .

Q. How to mitigate hygroscopicity during handling?

  • Lyophilization : Freeze-dry the compound after synthesis to remove water.
  • Glovebox Storage : Weigh samples under inert atmosphere to prevent moisture absorption .

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